Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate
Brand Name: Vulcanchem
CAS No.: 864529-27-1
VCID: VC0120903
InChI: InChI=1S/C19H28Cl2N2O6Si/c1-12(24)29-16(13-7-9-14(10-8-13)23(26)27)15(22-18(25)17(20)21)11-28-30(5,6)19(2,3)4/h7-10,15-17H,11H2,1-6H3,(H,22,25)/t15-,16+/m1/s1
SMILES: CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl
Molecular Formula: C19H28Cl2N2O6Si
Molecular Weight: 479.426

Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate

CAS No.: 864529-27-1

Reference Standards

VCID: VC0120903

Molecular Formula: C19H28Cl2N2O6Si

Molecular Weight: 479.426

Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate - 864529-27-1

CAS No. 864529-27-1
Product Name Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate
Molecular Formula C19H28Cl2N2O6Si
Molecular Weight 479.426
IUPAC Name [(1S,2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate
Standard InChI InChI=1S/C19H28Cl2N2O6Si/c1-12(24)29-16(13-7-9-14(10-8-13)23(26)27)15(22-18(25)17(20)21)11-28-30(5,6)19(2,3)4/h7-10,15-17H,11H2,1-6H3,(H,22,25)/t15-,16+/m1/s1
Standard InChIKey CFLYOAVJFORAKJ-CVEARBPZSA-N
SMILES CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl
Synonyms N-[(1R,2R)-2-(Acetyloxy)-1-(O-tert-butyldimethylsilyl)methyl-2-(4-nitrophenyl)ethyl]-2,2-dichloro-acetamide; N-[(1R,2R)-2-(Acetyloxy)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(4-nitrophenyl)ethyl]-2,2-dichloro-acetamide.
PubChem Compound 71314673
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator